molecular formula C19H22ClN5O3S B2358819 Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 851969-43-2

Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2358819
CAS No.: 851969-43-2
M. Wt: 435.93
InChI Key: PBKHKOIVOVVOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 3-chlorophenyl group and a piperazine-carboxylate side chain. Key structural elements include:

  • 3-Chlorophenyl substituent: Enhances lipophilicity and may influence receptor binding.
  • Piperazine-1-carboxylate: Introduces basicity and solubility through the ethyl ester group.

This compound’s design leverages hybrid heterocyclic systems common in medicinal chemistry, aiming to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-9-7-23(8-10-24)15(13-5-4-6-14(20)11-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-6,11,15,26H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKHKOIVOVVOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound noted for its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial and antitumor activities, along with synthesis methods and structure-activity relationships (SAR).

Compound Overview

  • Molecular Formula : C19H22ClN5O3S
  • Molecular Weight : Approximately 435.93 g/mol
  • CAS Number : 869343-90-8

The compound features a piperazine ring, a thiazolo-triazole moiety, and an ethyl carboxylate group. Its structural complexity suggests potential interactions with various biological targets, making it an attractive subject for medicinal chemistry research.

Antimicrobial Activity

Compounds containing thiazole and triazole rings are often associated with antimicrobial properties. The presence of these moieties in this compound suggests it may exhibit significant antimicrobial activity.

Research Findings

A study indicated that derivatives of similar thiazolo-triazole compounds demonstrated broad-spectrum antimicrobial effects against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic pathways .

Antitumor Activity

Recent investigations into the antitumor properties of related compounds have shown promising results. For instance, the National Cancer Institute's Developmental Therapeutics Program evaluated various thiazole and triazole derivatives against multiple cancer cell lines.

Case Studies

  • In Vitro Studies : A series of experiments assessed the cytotoxic effects of similar compounds on 60 cancer cell lines including leukemia, non-small cell lung cancer, and breast cancer. The results indicated that certain derivatives exhibited significant antineoplastic activity .
  • Mechanism of Action : The antitumor activity is thought to arise from the ability of these compounds to induce apoptosis in cancer cells through the reactivation of cyclin-dependent kinase (CDK) inhibitor proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Variations in the chlorophenyl or piperazine substituents can enhance or diminish its potency against specific biological targets.

Key Insights

  • Chlorophenyl Substitution : The presence of a chlorophenyl group has been linked to enhanced interaction with cellular targets involved in tumorigenesis.
  • Hydroxymethyl-thiazole-triazole Moiety : This unique combination may improve the compound's solubility and bioavailability, leading to increased efficacy .

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate has been investigated in various studies:

Antimicrobial Activity

The thiazole and triazole rings in the compound are often found in bioactive molecules with antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, making this compound a candidate for further exploration in antimicrobial therapy.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. The presence of the thiazole and triazole components indicates potential interactions with biological targets involved in cancer progression. Molecular docking studies have shown favorable binding interactions with key enzymes and receptors associated with cancer cell metabolism.

Anti-inflammatory Effects

There is emerging evidence that compounds containing similar moieties can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties.

Case Studies

Several studies have documented the effectiveness of this compound and its analogs:

Study on Antimicrobial Activity

A study reported that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting potential for therapeutic use in treating infections caused by resistant strains .

Molecular Docking Studies

In silico analyses demonstrated that this compound could effectively bind to targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), indicating its potential as an anticancer therapeutic agent. These findings support further development and optimization of this compound for clinical applications .

Comparison with Similar Compounds

Substituent Variations on the Thiazolo-Triazole Core

Compound Name Substituents (Thiazolo-Triazole) Phenyl Group Piperazine Modification Key Differences
Target Compound 6-hydroxy, 2-methyl 3-chlorophenyl Ethyl carboxylate Reference standard
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate 6-hydroxy, 2-ethyl 3-fluorophenyl Ethyl carboxylate - 2-Ethyl vs. 2-methyl : Increased steric bulk may reduce metabolic clearance.
- 3-Fluoro vs. 3-chloro : Fluorine’s electronegativity alters electronic distribution.
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate 5-methyl (triazolo-pyrimidine) 4-chlorophenyl Ethyl carboxylate - Triazolo-pyrimidine vs. thiazolo-triazole : Altered π-π stacking potential.
- Positional isomerism (4-chloro vs. 3-chloro).

Heterocyclic Core Modifications

  • Tetrazole Derivatives (e.g., 2-((1H-tetrazol-5-yl)thio)-1-(3,4-dichlorophenyl)ethanol ): Tetrazole rings (non-fused) lack the rigidity of thiazolo-triazole. Thioether linkages may confer redox sensitivity, unlike the fused thiazolo-triazole system.
  • Pyridazinone Derivatives (e.g., Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate ): Pyridazinone cores offer distinct hydrogen-bonding motifs but lower aromaticity compared to thiazolo-triazole. Fluorophenyl groups reduce steric hindrance relative to chlorophenyl.

Piperazine Side Chain Variations

  • Ethyl Carboxylate vs. Hydrazide Derivatives (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide ): Hydrazide groups introduce nucleophilic reactivity, whereas ethyl esters prioritize hydrolytic stability.
  • Unsubstituted Piperazine (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ):
    • Lack of carboxylate reduces solubility but may enhance membrane permeability.

Key Contrasts :

  • Tetrazole analogs use chlorobenzyl chloride for O-alkylation, whereas thiazolo-triazole systems may require thiourea cyclization.
  • Pyridazinones rely on hydrolytic ring closure, differing from the oxidative steps needed for thiazolo-triazole fusion.

Pharmacological Implications

  • Antifungal Potential: Molecular docking studies on triazole-thiadiazole hybrids (e.g., ) suggest activity against 14-α-demethylase, a cytochrome P450 enzyme. The target’s hydroxy group may enhance binding affinity compared to non-hydroxylated analogs.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolo-triazole system is synthesized via a two-step protocol:

  • Triazole formation : Reaction of thiourea with α-bromoketones yields 2-amino-1,3,4-thiadiazoles, which undergo intramolecular cyclization under acidic conditions to form the triazole ring.
  • Thiazole ring closure : Treatment with chloroacetone introduces the thiazole ring, with subsequent oxidation or hydrolysis generating the 6-hydroxy group.

Example protocol :

  • Step 1 : 3-Chlorophenylacetonitrile (1.0 equiv) reacts with thiourea (1.2 equiv) in ethanol under reflux (12 h) to form 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine.
  • Step 2 : Cyclization with chloroacetone (1.5 equiv) in acetic acid at 80°C yields 6-hydroxy-2-methylthiazolo[3,2-b]triazole.

Piperazine-1-Carboxylate Synthesis

Ethyl Piperazine-1-Carboxylate Preparation

Piperazine reacts with ethyl chloroformate (1.1 equiv) in dichloromethane at 0–5°C to form the carboxylate derivative. Quenching with aqueous NaHCO₃ isolates the product in 85–90% yield.

Key data :

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C
Yield 85–90%

Central Methylene Bridge Formation

Mannich Reaction Strategy

The methylene bridge linking the thiazolo-triazole and 3-chlorophenyl groups is established via a Mannich reaction:

  • Reagents : Thiazolo-triazole (1.0 equiv), 3-chlorobenzaldehyde (1.2 equiv), piperazine carboxylate (1.0 equiv), and ammonium acetate.
  • Conditions : Ethanol, reflux (24 h).
  • Mechanism : Imine formation followed by nucleophilic attack by the piperazine nitrogen.

Optimization insights :

  • Catalyst screening : Acetic acid (10 mol%) improves yield to 68% versus 45% without catalyst.
  • Side products : Overalkylation at the piperazine nitrogen is minimized using a 1:1 molar ratio.

Final Assembly and Characterization

Coupling and Purification

The crude Mannich adduct is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the target compound.

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 4.85 (s, 1H, CH), 4.15 (q, 2H, COOCH₂), 3.60–3.20 (m, 8H, piperazine), 2.45 (s, 3H, CH₃).
  • HRMS : m/z 470.4 [M+H]⁺ (calc. 470.4).

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on the thiazolo-triazole impede Mannich adduct formation. Mitigation :

  • Use of microwave-assisted synthesis (100°C, 30 min) improves yield by 15%.

Hydroxy Group Protection

The 6-hydroxy group is prone to oxidation. Solution :

  • Temporary protection as a tert-butyldimethylsilyl (TBS) ether during coupling.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Classical Mannich 58 92 Low cost
Microwave-assisted 73 95 Reduced reaction time
Solid-phase synthesis 65 98 Simplified purification

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, including:

  • Thiazolo-triazole framework formation : Cyclocondensation of thioamide precursors with hydrazine derivatives under reflux conditions in ethanol or DMF .
  • Piperazine coupling : Alkylation or nucleophilic substitution reactions to attach the piperazine-carboxylate group, often requiring catalysts like triethylamine or DIPEA .
  • Optimization : Temperature (70–80°C), solvent choice (DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane mixtures) are critical for >90% purity .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 475.56) .
  • X-ray crystallography : Resolves bond angles and stereochemistry of the thiazolo-triazole core .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial activity : Broth microdilution assays against S. aureus (MIC values) .
  • Anti-inflammatory potential : Inhibition of NLRP3 inflammasome in THP-1 macrophages via IL-1β ELISA .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50} reporting) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Variation of substituents : Replace the 3-chlorophenyl group with bromo/fluoro analogs to assess electronic effects on bioactivity .
  • Piperazine modifications : Substitute ethyl carboxylate with methyl or tert-butyl esters to evaluate steric impacts on target binding .
  • Docking studies : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type specificity .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .
  • Target deconvolution : CRISPR-Cas9 knockout screens to confirm putative targets (e.g., NLRP3) .

Q. How can chemical stability be assessed under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for oral formulations) .
  • Light sensitivity : UV-Vis spectroscopy pre/post UV exposure (λ = 254 nm) .

Q. What computational methods predict ADMET properties?

  • SwissADME : Estimates logP (2.1–3.5), BBB permeability (CNS MPO score <4), and CYP450 inhibition .
  • Molinspiration : Calculates drug-likeness parameters (e.g., TPSA 95 Ų, <3 violations of Lipinski’s rules) .

Q. How to optimize in vivo pharmacokinetics for preclinical testing?

  • Solubility enhancement : Use co-solvents (PEG-400/Cremophor EL) for IP administration .
  • Plasma half-life : Conduct PK studies in rodents with serial blood sampling and LC-MS quantification .
  • Tissue distribution : Radiolabel with 14^{14}C for biodistribution assays .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthetic routes?

  • Detailed reaction logs : Document catalyst ratios (e.g., 1.2 eq. DIPEA), inert gas purging (N2_2), and exclusion of moisture .
  • Batch consistency : Use HPLC-PDA (λ = 254 nm) to verify purity across batches .

Q. How should conflicting crystallographic data be addressed?

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-Rmerge_{merge} datasets .
  • Validation tools : Check CIF files with PLATON’s ADDSYM to detect missed symmetry .

Data Presentation Guidelines

  • Spectral data : Report NMR shifts with multiplicity (e.g., 6.72 ppm, d, J = 8.5 Hz) and coupling constants .
  • Biological data : Include negative controls (DMSO vehicle) and statistical analysis (e.g., ANOVA, p < 0.05) .
  • Synthetic yields : Specify isolated yields (not theoretical) and purification methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.